molecular formula C8H12N4O5 B1446106 alpha-Azacitidine CAS No. 157771-77-2

alpha-Azacitidine

Cat. No.: B1446106
CAS No.: 157771-77-2
M. Wt: 244.2 g/mol
InChI Key: NMUSYJAQQFHJEW-KAZBKCHUSA-N
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Description

alpha-Azacitidine is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Azacitidine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the tetrahydrofuran ring, followed by the introduction of the triazine moiety through a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound. Reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

alpha-Azacitidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

alpha-Azacitidine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential as an antiviral and anticancer agent, with ongoing research exploring its efficacy and safety.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of alpha-Azacitidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by disrupting key signaling pathways. The compound’s hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    alpha-Azacitidine: This compound is unique due to its specific stereochemistry and functional groups.

    Other Triazine Derivatives: Compounds like 2,4-diamino-6-chloro-1,3,5-triazine share the triazine core but differ in their substituents and biological activities.

    Tetrahydrofuran Derivatives: Compounds such as 2,3,4,5-tetrahydrofuran-2-carboxylic acid have similar ring structures but lack the triazine moiety.

Uniqueness

The uniqueness of this compound lies in its combination of a tetrahydrofuran ring and a triazine moiety, along with specific stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUSYJAQQFHJEW-KAZBKCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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